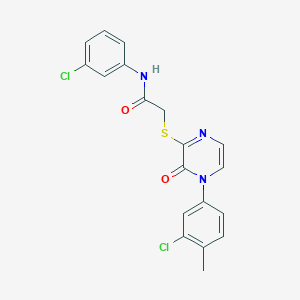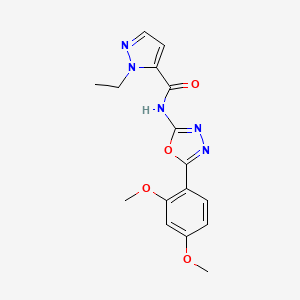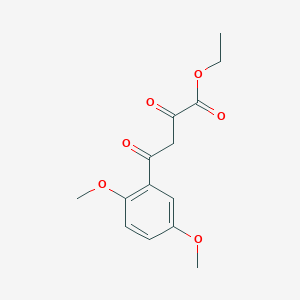![molecular formula C19H17N3O B2678361 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-83-5](/img/structure/B2678361.png)
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethoxybenzaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods often employ green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .
Analyse Chemischer Reaktionen
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has been investigated for its potential use in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as 4-phenylquinoline and 8-methylquinoline . While these compounds share a similar quinoline scaffold, the presence of the pyrazole ring and the ethoxyphenyl group in this compound imparts unique properties that distinguish it from its analogues .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSACJQVJLWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)
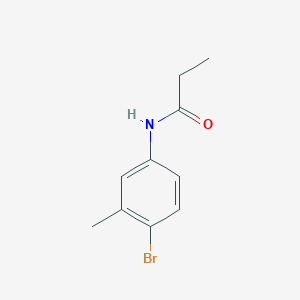

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2678285.png)

![12-(4-Tert-butylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2678288.png)
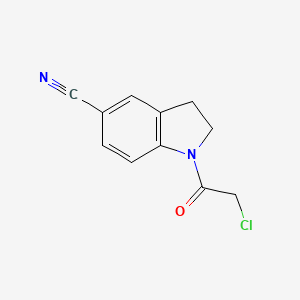
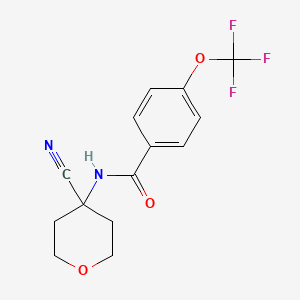
![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)
